molecular formula C22H20O3 B12596527 Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate CAS No. 917592-89-3

Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate

Cat. No.: B12596527
CAS No.: 917592-89-3
M. Wt: 332.4 g/mol
InChI Key: JDAQOFANWOFBII-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3-phenoxy[1,1’-biphenyl]-2-carboxylate is an organic compound with a complex structure that includes a biphenyl core substituted with a phenoxy group, a methyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-3-phenoxy[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of Ethyl 5-methyl-3-phenoxy[1,1’-biphenyl]-2-carboxylate would likely involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-3-phenoxy[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated biphenyl compounds.

Scientific Research Applications

Ethyl 5-methyl-3-phenoxy[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-3-phenoxy[1,1’-biphenyl]-2-carboxylate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in the formation of more complex structures. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbiphenyl: A simpler biphenyl derivative with a methyl group.

    Phenoxyacetic acid: Contains a phenoxy group and is used in various chemical applications.

    Ethyl benzoate: An ester similar to the ethyl ester group in Ethyl 5-methyl-3-phenoxy[1,1’-biphenyl]-2-carboxylate.

Uniqueness

Ethyl 5-methyl-3-phenoxy[1,1’-biphenyl]-2-carboxylate is unique due to its combination of functional groups and structural complexity

Properties

CAS No.

917592-89-3

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 4-methyl-2-phenoxy-6-phenylbenzoate

InChI

InChI=1S/C22H20O3/c1-3-24-22(23)21-19(17-10-6-4-7-11-17)14-16(2)15-20(21)25-18-12-8-5-9-13-18/h4-15H,3H2,1-2H3

InChI Key

JDAQOFANWOFBII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1OC2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

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